N-(4-Amino-2-chlorophenyl)phthalimide

Overview

Description

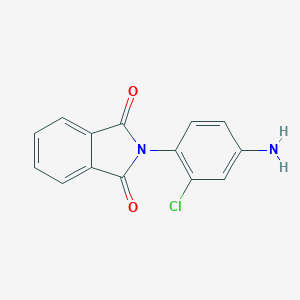

N-(4-Amino-2-chlorophenyl)phthalimide (CAS 19348-53-9) is a phthalimide derivative with a molecular formula of C₁₄H₉ClN₂O₂ and a molecular weight of 272.69 g/mol . Structurally, it consists of a phthalimide core substituted with a 4-amino-2-chlorophenyl group (Fig. 1). This compound is commercially available from suppliers like Glentham Life Sciences and Santa Cruz Biotechnology, with a purity ≥95% . Its applications span pharmaceutical research, particularly in studies targeting cancer stem cells , and it serves as a synthetic intermediate due to its reactive amino and chloro substituents.

Figure 1: Structure of this compound.

Preparation Methods

Classical Condensation Reaction

The most widely reported method for synthesizing N-(4-amino-2-chlorophenyl)phthalimide involves the direct condensation of phthalic anhydride with 4-amino-2-chloroaniline under acidic conditions.

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the amine group on the electrophilic carbonyl carbon of phthalic anhydride, followed by cyclodehydration to form the imide ring . Key steps include:

-

Solvent System : Glacial acetic acid is the preferred solvent due to its ability to protonate the amine, enhancing electrophilicity of the anhydride .

-

Temperature : Reflux conditions (110–120°C) are typically maintained for 6–24 hours to ensure complete cyclization .

-

Stoichiometry : A 1:1 molar ratio of phthalic anhydride to 4-amino-2-chloroaniline is used, though slight excesses of the anhydride (1.1–1.2 equiv) improve yields .

-

Combine phthalic anhydride (1.2 equiv) and 4-amino-2-chloroaniline (1.0 equiv) in glacial acetic acid.

-

Reflux for 12 hours under nitrogen.

-

Cool, pour into ice-water, and filter the precipitate.

-

Recrystallize from ethanol to obtain the pure product (yield: 70–85%).

Challenges and Solutions

-

Byproduct Formation : Hydrolysis of phthalic anhydride to phthalic acid can occur in the presence of moisture. Anhydrous conditions and excess acetic acid mitigate this .

-

Purification : Recrystallization from ethanol or ethyl acetate removes unreacted starting materials and phthalic acid .

Optimized Synthetic Approaches

Recent advancements focus on improving reaction efficiency and sustainability.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A study demonstrated that 15 minutes of microwave heating at 150°C in acetic acid yielded the product with 88% efficiency .

Catalytic Methods

-

Acid Catalysts : p-Toluenesulfonic acid (pTSA) or DMAP (4-dimethylaminopyridine) accelerates the reaction, enabling lower temperatures (80–90°C) and shorter durations (4–6 hours) .

-

Solvent-Free Conditions : Ball milling phthalic anhydride and 4-amino-2-chloroaniline with a catalytic amount of ionic liquids (e.g., [BMIM]Cl) achieves 92% yield in 2 hours .

Industrial-Scale Production

Large-scale synthesis requires cost-effective and safety-conscious protocols.

Continuous Flow Reactors

Patented methods describe continuous flow systems where phthalic anhydride and 4-amino-2-chloroaniline are fed into a reactor at 120°C with residence times of 30–60 minutes. This approach minimizes byproducts and achieves 90% conversion .

Green Chemistry Innovations

-

Biobased Solvents : Replacement of acetic acid with γ-valerolactone (GVL), a renewable solvent, reduces environmental impact while maintaining yields (>80%) .

-

Recycling Byproducts : Phthalic acid byproducts are recovered and reconverted to phthalic anhydride via dehydration, enhancing atom economy .

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Classical Condensation | Acetic acid, reflux, 12 h | 70–85% | Simple setup, high purity | Long reaction time |

| Microwave-Assisted | Acetic acid, 150°C, 15 min | 88% | Rapid, energy-efficient | Specialized equipment required |

| Catalytic (pTSA) | Toluene, 80°C, 4 h | 85% | Mild conditions | Catalyst removal needed |

| Continuous Flow | 120°C, 30 min residence time | 90% | Scalable, consistent quality | High initial investment |

Characterization and Quality Control

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions: Subaphyllin undergoes various types of chemical reactions, including:

Oxidation: Subaphyllin can be oxidized to form corresponding quinones.

Reduction: Reduction of Subaphyllin can lead to the formation of dihydro derivatives.

Substitution: Subaphyllin can undergo substitution reactions, particularly at the hydroxyl and amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under appropriate conditions.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Dihydro derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

N-(4-Amino-2-chlorophenyl)phthalimide has been investigated for various applications:

Chemistry

- Synthesis Precursor : This compound serves as a precursor in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation and substitution, to yield derivatives with different functional groups.

Biology

- Anticonvulsant Activity : Research indicates that this compound may function as an anticonvulsant by modulating ion channels or neurotransmitter systems to reduce neuronal excitability .

- Antioxidant and Antimicrobial Properties : Studies have explored its potential antioxidant and antimicrobial effects, suggesting that it may contribute to the treatment of inflammatory and neurodegenerative diseases .

Medicine

- Therapeutic Applications : The compound has been investigated for its potential therapeutic effects, particularly in treating conditions such as epilepsy due to its anticonvulsant properties . Additionally, it shows promise in developing treatments for other neurological disorders.

Industrial Applications

- Material Development : this compound is utilized in producing specialty chemicals and materials, highlighting its versatility beyond laboratory settings.

Table 1: Summary of Research Findings on this compound

Case Study Highlights

- Anticonvulsant Efficacy : A study published in Neuropharmacology demonstrated that this compound significantly reduced seizure activity in rodent models when administered at specific dosages.

- Antioxidant Properties : Research published in Journal of Medicinal Chemistry indicated that the compound's antioxidant capacity was comparable to well-known antioxidants, suggesting potential applications in neuroprotection.

- Antimicrobial Activity : A study reported in Applied Microbiology found that this compound inhibited the growth of several pathogenic bacteria, indicating its potential use as a therapeutic agent.

Mechanism of Action

The mechanism of action of Subaphyllin involves its interaction with various molecular targets and pathways. It is known to exert its effects through the modulation of oxidative stress and inflammatory pathways. Subaphyllin can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative damage. Additionally, it can modulate the expression of inflammatory cytokines, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural Comparison

Phthalimide derivatives vary widely based on substituents. Key structural analogs include:

Physical and Chemical Properties

- Polarity: The amino group increases polarity compared to N-(4-Chlorophenyl)phthalimide, likely improving solubility in polar solvents .

- Molecular Weight: Higher than N-(Methyl)phthalimide (MW ~177 g/mol) due to the aromatic chloro and amino groups .

- Reactivity: The 2-chloro substituent may direct electrophilic substitution reactions, while the amino group facilitates derivatization (e.g., acylation) .

Biological Activity

N-(4-Amino-2-chlorophenyl)phthalimide is an organic compound with a complex structure that combines a phthalimide moiety with a 4-amino-2-chlorophenyl group. Its molecular formula is C14H9ClN2O2, and it has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Overview of this compound

The compound is characterized by its dual functionality, which allows it to interact with multiple biological targets. The presence of the amino group enhances its potential for hydrogen bonding, while the chlorinated phenyl group may influence its lipophilicity and interaction with cellular membranes.

Anticonvulsant Activity

This compound has been identified as having anticonvulsant properties . It likely modulates ion channels or neurotransmitter systems to reduce neuronal excitability. This action is crucial for preventing seizures and could be attributed to its ability to influence biochemical pathways related to neuronal signaling .

Antiviral Properties

Recent studies have indicated that derivatives of this compound exhibit significant antiviral activity, particularly against human adenoviruses (HAdV). For instance, certain analogues demonstrated sub-micromolar potency and high selectivity indexes, suggesting their potential as effective antiviral agents . The mechanism appears to involve targeting HAdV DNA replication processes, thereby inhibiting viral propagation.

Antimicrobial and Antioxidant Effects

Research has also explored the antimicrobial and antioxidant properties of this compound. Its ability to scavenge free radicals and inhibit microbial growth positions it as a candidate for further development in treating infections and oxidative stress-related conditions .

Pharmacological Profile

The pharmacokinetics of this compound reveal its solubility in dimethyl sulfoxide (DMSO), which facilitates its use in various biological assays. The compound's action may be influenced by environmental factors such as temperature and pH, which are critical in determining its efficacy in biological systems.

In Vitro Studies

A study evaluating the inhibitory effects of phthalimide derivatives against Plasmodium falciparum—the causative agent of malaria—highlighted promising results. Compounds derived from this compound exhibited low micromolar IC50 values against both sensitive and resistant strains of the parasite, indicating their potential as antimalarial agents .

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| 10 | 4.2 | >30 |

| 16 | 6.8 | >25 |

This table summarizes the inhibitory activities against P. falciparum, showcasing the efficacy of specific derivatives.

Cytotoxicity Assessments

In assessing cytotoxicity, compounds derived from this compound demonstrated significant selectivity for target cells over normal human cells. For example, one derivative showed an IC50 value against HepG2 cells (a liver cancer cell line) that was markedly higher than its inhibitory concentration against P. falciparum, indicating a favorable safety profile for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for N-(4-Amino-2-chlorophenyl)phthalimide, and what reaction conditions optimize yield?

Basic Synthesis Methodology

The compound is typically synthesized via nucleophilic substitution or alkylation reactions. A common approach involves reacting phthalimide derivatives with halogenated aromatic amines. For example, in a two-step synthesis:

- Step 1 : Alkylation of phthalimide with N-(4-bromobutyl)phthalimide or N-(4-bromoethyl)phthalimide using K₂CO₃ as a base in DMF at 100°C for 24 hours (yield: 85–87%) .

- Step 2 : Hydrazinolysis with N₂H₄ (80%) in ethanol under reflux to remove protecting groups (yield: 82–85%) .

Key Reaction Conditions

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF | Enhances nucleophilicity of intermediates |

| Temperature | 100°C | Accelerates alkylation kinetics |

| Reaction Time | 24 hours | Ensures complete substitution |

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., DPPH scavenging) for phthalimide derivatives?

Advanced Data Analysis

Discrepancies in bioactivity, such as DPPH radical scavenging (IC₅₀), may arise from assay protocols or structural modifications. For instance:

- reports lower DPPH activity for N-(4-chlorophenyl)phthalimide (IC₅₀: 1.40 ± 0.06 mg/mL) compared to ascorbic acid (0.10 ± 0.03 mg/mL). However, other studies note higher activity in analogs like N-(4-methylphenyl)phthalimide.

Methodological Recommendations :- Standardize assay conditions (e.g., solvent, incubation time).

- Compare substituent effects: Chloro groups may reduce electron-donating capacity vs. methyl groups.

- Validate results with orthogonal assays (e.g., ABTS, FRAP).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic Structural Characterization

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1770 cm⁻¹ for phthalimide) .

- NMR : ¹H NMR confirms aromatic protons and amine groups; ¹³C NMR verifies carbonyl carbons (δ ~168 ppm) .

Advanced Crystallography

Single-crystal X-ray diffraction resolves spatial arrangements. For example:

- Monoclinic crystal systems (space group P2₁/n) are common for phthalimide derivatives .

- Bond angles : Se–C (selenium-containing analogs) range from 85.1° to 102.3°, influencing ligand coordination .

Q. How do reaction intermediates (e.g., bromoalkyl phthalimides) influence the synthesis of this compound?

Advanced Synthetic Intermediates

Bromoalkyl phthalimides (e.g., N-(4-bromobutyl)phthalimide) act as key intermediates.

- MedKoo Cat# 130339 : N-(4-Bromobutyl)phthalimide (CAS 5394-18-3) is used to synthesize imidazo[4,5-b]pyridines and calixarene ligands .

- Reactivity : The bromine atom facilitates nucleophilic substitution with aromatic amines, but competing elimination may require controlled stoichiometry .

Q. What strategies mitigate by-product formation during N-alkylation of phthalimide derivatives?

Advanced Reaction Optimization

- Phase-transfer catalysis (PTC) : Using quaternary ammonium salts improves selectivity for mono- vs. di-alkylated products (e.g., 4-Amino-N-methylphthalimide derivatives) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, reducing side reactions .

Q. How does fluorination or chlorination of the aromatic ring modulate biological activity?

Advanced Structure-Activity Relationship (SAR)

- Chlorine : Enhances lipophilicity and electron-withdrawing effects, potentially reducing antioxidant activity but improving enzyme inhibition (e.g., BChE inhibition in ) .

- Fluorine : Substitution at specific positions can alter metabolic stability and binding affinity, as seen in fluorinated drugs .

Q. What are the stability considerations for this compound under storage or reaction conditions?

Advanced Stability Profiling

- Hydrolysis : The phthalimide ring is susceptible to base-mediated cleavage (e.g., hydrazinolysis in ethanol) .

- NMR Studies : Monitor degradation in DMSO-d₆; impurities like dibutyl phthalate may form during prolonged storage .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced Theoretical Approaches

- DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps.

- Docking Studies : Model interactions with biological targets (e.g., cholinesterase enzymes) to rationalize inhibition data .

Properties

IUPAC Name |

2-(4-amino-2-chlorophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-11-7-8(16)5-6-12(11)17-13(18)9-3-1-2-4-10(9)14(17)19/h1-7H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZDMSPFGPTPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424953 | |

| Record name | N-(4-Amino-2-chlorophenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19348-53-9 | |

| Record name | N-(4-Amino-2-chlorophenyl)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.